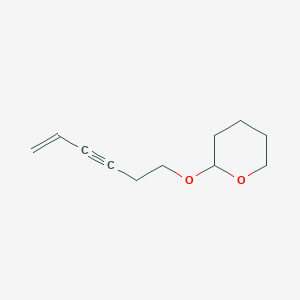

2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro-

Description

Contextualization of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- within Alkynyl and Alkenyl Ether Chemistry

The molecule 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- is a prime example of a compound containing both alkyne (carbon-carbon triple bond) and alkene (carbon-carbon double bond) functionalities within an ether linkage. Such "enyne" systems are of significant interest in organic synthesis due to their rich reactivity and potential for complex molecular construction. The interplay between the double and triple bonds allows for a variety of selective transformations, making them valuable synthons.

The ether component of this molecule is specifically a tetrahydropyranyl (THP) ether. This places the compound within the broader class of protected alcohols, where the THP group serves to mask the reactivity of a hydroxyl group on the 5-hexen-3-yn-1-ol precursor. The presence of both the reactive enyne system and the protective THP ether highlights a common scenario in multi-step synthesis where a delicate balance of reactivity and stability is required.

Significance of Tetrahydropyranyl Protecting Groups in Modern Organic Synthesis

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis. wikipedia.orgnih.gov Its popularity stems from a combination of factors including its low cost, ease of introduction, and general stability under a wide range of non-acidic reaction conditions. nih.gov THP ethers are resilient to many organometallic reagents, hydrides, and basic conditions, making them suitable for syntheses involving these types of reagents. organic-chemistry.org

The protection of an alcohol as a THP ether involves the acid-catalyzed reaction of the alcohol with 3,4-dihydropyran (DHP). total-synthesis.com This reaction forms an acetal (B89532), which is stable to the aforementioned conditions but can be readily cleaved by mild acid hydrolysis to regenerate the alcohol. wikipedia.orgwiley.com This orthogonal stability is a cornerstone of modern protecting group strategy, allowing for selective deprotection in the presence of other acid-labile or base-labile groups.

One notable characteristic of THP ether formation is the introduction of a new stereocenter at the anomeric carbon (C-2) of the pyran ring. organic-chemistry.orgwiley.com If the original alcohol is chiral, this results in the formation of a diastereomeric mixture, which can sometimes complicate purification and characterization. total-synthesis.com

Overview of Advanced Synthetic Strategies for Complex Ethers

The synthesis of complex ethers has evolved beyond the classical Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. numberanalytics.comnumberanalytics.commasterorganicchemistry.com While effective for simple ethers, this method is often not suitable for more sterically hindered or sensitive substrates. youtube.com

Modern approaches to ether synthesis include:

Catalytic Etherification: The use of transition metal or acid catalysts can facilitate ether formation under milder conditions, improving yields and selectivity. numberanalytics.com

Intramolecular Cyclization: For cyclic ethers, intramolecular reactions such as the opening of epoxy alcohols or Prins cyclizations are powerful strategies. thieme-connect.com

Ring-Closing Metathesis: This method involves the formation of an acyclic diene ether followed by a metathesis reaction to close the ring. thieme-connect.com

For a molecule like 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro-, its synthesis would typically involve the protection of the precursor alcohol, 5-hexen-3-yn-1-ol, with dihydropyran under acidic conditions. The synthesis of the unsaturated alcohol itself would likely rely on the coupling of smaller fragments containing the alkyne and alkene moieties.

Historical Development of Protected Unsaturated Alcohols in Chemical Research

The use of protecting groups has been a fundamental concept in organic synthesis for over a century. Early work in carbohydrate chemistry heavily relied on the selective protection and deprotection of hydroxyl groups. wiley.com The development of fatty alcohols from natural sources in the early 1900s, initially through reduction of wax esters and later via catalytic hydrogenation, provided a new class of substrates for chemical modification. wikipedia.org

The challenge of working with unsaturated alcohols, which contain reactive double or triple bonds, necessitated the development of protecting groups that were stable to reactions targeting the unsaturation, such as hydrogenation or oxidation. The introduction of the tetrahydropyranyl group provided a robust solution for protecting alcohols under a variety of conditions. wiley.com

The evolution of protecting group chemistry has been driven by the need to synthesize increasingly complex molecules. This has led to the development of a vast arsenal (B13267) of protecting groups with varying stabilities and deprotection conditions, allowing for highly selective and efficient synthetic routes. The protection of unsaturated alcohols remains a critical strategy in the synthesis of natural products, pharmaceuticals, and advanced materials. google.com

Data Tables

Table 1: Properties of Related Tetrahydropyranyl Ethers

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C/mmHg) |

| Tetrahydro-2-(2-propynyloxy)-2H-pyran | 6089-04-9 | C₈H₁₂O₂ | 63-65/9 sigmaaldrich.com |

| 2-(3-Butynyloxy)tetrahydro-2H-pyran | 40365-61-5 | C₉H₁₄O₂ | 92-95/18 sigmaaldrich.com |

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Stability (Stable to) | Cleavage Conditions |

| Tetrahydropyranyl | THP | Bases, organometallics, hydrides | Mild acid |

| Methoxymethyl | MOM | Bases, many other nucleophiles | Acid |

| tert-Butyldimethylsilyl | TBDMS/TBS | Bases, many other nucleophiles | Fluoride ion, acid |

| Benzyl | Bn | Acid, base | Hydrogenolysis |

Structure

2D Structure

3D Structure

Properties

CAS No. |

211310-91-7 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-hex-5-en-3-ynoxyoxane |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h2,11H,1,5-10H2 |

InChI Key |

TUEPMAMJETWKGV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#CCCOC1CCCCO1 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2h Pyran, 2 5 Hexen 3 Ynyloxy Tetrahydro

Reactions Involving the Terminal Alkene Moiety

The terminal alkene in the enyne side chain is a site of rich chemical reactivity, susceptible to a variety of addition and cyclization reactions. Its conjugation with the alkyne influences its electronic properties and reactivity patterns.

Hydrofunctionalization reactions are powerful, atom-economical methods for introducing new functional groups across the double bond. oaepublish.com

Hydroboration-Oxidation: The hydroboration of the terminal alkene, followed by oxidation, is a classic method for producing an anti-Markovnikov alcohol. In the context of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro-, a sterically hindered borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) would be expected to add with high selectivity to the less substituted terminal carbon of the alkene, avoiding reaction with the internal alkyne. Subsequent oxidative workup with hydrogen peroxide and a base would yield the corresponding primary diol (after deprotection of the THP ether).

Hydrosilylation: This reaction involves the addition of a silicon-hydride bond across the double bond, typically catalyzed by transition metals. oaepublish.com For the target molecule, this would install a silyl (B83357) group at the terminal position, which can then be converted into other functional groups, such as an alcohol, through Fleming-Tamao oxidation. The regioselectivity can be controlled by the choice of catalyst and silane.

Electrophilic Additions: The electron-rich double bond of the alkene is susceptible to attack by electrophiles. chemistrysteps.com Reactions such as halogenation (addition of Br₂ or Cl₂) or hydrohalogenation (addition of HBr or HCl) would proceed, though care must be taken as the alkyne can also react, potentially leading to a mixture of products or over-addition. libretexts.orgic.ac.uk The regioselectivity of H-X addition typically follows Markovnikov's rule, where the proton adds to the terminal carbon to form a more stable secondary carbocation intermediate. chemistrysteps.com

Cycloaddition Reactions: The alkene can participate as a component in various cycloaddition reactions to form new ring systems. researchgate.net

[2+2] Cycloaddition: While thermally forbidden, the [2+2] cycloaddition between the alkene and another alkyne or alkene can be achieved photochemically or through transition-metal catalysis. organic-chemistry.orgnih.gov For instance, gold(I) catalysts have been shown to facilitate the intermolecular [2+2] cycloaddition of alkenes and terminal alkynes to form substituted cyclobutenes. organic-chemistry.org

[4+2] Cycloaddition (Diels-Alder): The terminal alkene can act as a dienophile in a Diels-Alder reaction with a conjugated diene, forming a six-membered ring. This is a powerful C-C bond-forming reaction for the construction of complex cyclic systems.

[3+2] Cycloaddition: The alkene can also react with 1,3-dipoles, such as azides or nitrile oxides, in [3+2] cycloaddition reactions to generate five-membered heterocyclic rings. libretexts.org

Olefin Metathesis for Structural Diversification

The terminal olefin in 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- is a prime site for olefin metathesis, a powerful carbon-carbon bond-forming reaction. masterorganicchemistry.comraineslab.com This strategy is broadly used for structural diversification.

Ring-Closing Metathesis (RCM): While the subject molecule itself is not designed for a standard ring-closing diene metathesis, it can be elaborated with another terminal alkene to facilitate RCM, leading to macrocyclic structures.

Cross-Metathesis (CM): More directly applicable is cross-metathesis, which involves reacting the terminal alkene with a different olefin partner to create a new, more substituted double bond. This reaction is typically catalyzed by ruthenium complexes like Grubbs or Hoveyda-Grubbs catalysts. raineslab.com The choice of catalyst and reaction partner allows for the introduction of a wide array of functional groups. For instance, cross-metathesis with electron-deficient olefins like acrylates or vinyl ketones can install functionalities ripe for further modification. The reaction's efficiency can be influenced by the steric and electronic nature of the reaction partner. beilstein-journals.org

Enyne Metathesis: A particularly relevant transformation is enyne metathesis, where the alkene and alkyne moieties within the same or different molecules react. organic-chemistry.org In an intramolecular sense, ring-closing enyne metathesis (RCEYM) of the title compound would lead to a cycloisomerization, forming a cyclic 1,3-diene. uwindsor.cachim.it The reaction, catalyzed by ruthenium or palladium complexes, proceeds through a complex mechanism involving metallacyclobutane or metallacyclopentene intermediates. organic-chemistry.orguwindsor.ca The regiochemical outcome, determining which unsaturated bond reacts first, can be influenced by the catalyst and the substitution pattern of the enyne. organic-chemistry.orgnih.gov

| Metathesis Type | Reactant Partner | Potential Product Feature | Catalyst Example |

| Cross-Metathesis | Substituted Olefin | Elongated/Functionalized Alkene Chain | Grubbs II Catalyst |

| Ring-Closing Enyne Metathesis (RCEYM) | (intramolecular) | Fused Dihydropyran-diene Ring System | Grubbs I or II Catalyst |

| Enyne Cross-Metathesis (EYCM) | Ethylene | 1,3-Diene Moiety | Ruthenium Carbene Complex |

Reactions Involving the Internal Alkyne Moiety

The internal alkyne is a hub for a variety of transformations, enabling chain extension, functionalization, and the construction of new ring systems.

Cross-coupling reactions are fundamental for creating C-C bonds, and the internal alkyne can be a key participant, typically after conversion to a suitable derivative.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-catalyzed coupling between a terminal alkyne and a vinyl or aryl halide. organic-chemistry.org While the alkyne in the title compound is internal, it can be derivatized or participate in related coupling processes. For instance, if the molecule were synthesized from a terminal alkyne precursor, Sonogashira coupling would be a key step in its construction. mdpi.combeilstein-journals.org Alternatively, related palladium-catalyzed cross-coupling reactions can be performed on internal alkynes under specific conditions, often involving different catalytic systems or reaction pathways. nih.gov

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. organic-chemistry.orgwikipedia.org To make the alkyne moiety in the title compound reactive for Stille coupling, it would first need to be converted into a vinyl stannane (B1208499) (via hydrostannylation) or a vinyl halide/triflate. The hydrostannylation of the alkyne would yield a vinyltin (B8441512) reagent, which could then be coupled with a variety of aryl or vinyl halides, retaining the stereochemistry of the vinyl group. wikipedia.org This two-step sequence allows for the introduction of diverse substituents at the former alkyne position. The reaction is known for its excellent functional group tolerance. nih.gov

Hydration: The addition of water across the internal alkyne, typically catalyzed by mercury(II) salts in acidic media or other transition metal catalysts like gold or iron, yields ketone products. researchgate.netlumenlearning.com For an unsymmetrical internal alkyne like the one in 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro-, hydration is generally not regioselective and would produce a mixture of two isomeric ketones, with the carbonyl group at either C3 or C4 of the hexynyl chain. lumenlearning.comlibretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable ketone. libretexts.orgyoutube.com Alternative methods like hydroboration-oxidation can offer complementary regioselectivity. orgoreview.com

Hydroamination: The addition of an N-H bond from an amine across the alkyne is known as hydroamination. This atom-economical reaction can be catalyzed by various metals, including gold, nickel, or palladium complexes, as well as strong bases. nih.govacs.orgfrontiersin.org The reaction with an internal alkyne can lead to enamines or imines after tautomerization. For an unsymmetrical internal alkyne, a mixture of regioisomers is often possible. nih.gov The reaction of internal alkynes can sometimes be sluggish compared to terminal alkynes. frontiersin.org

Cyclization: The enyne motif allows for various metal-catalyzed cyclization reactions. For example, palladium-catalyzed reactions can induce an oxidative cyclization, leading to complex carbocyclic or heterocyclic frameworks. uwindsor.ca

Alkyne Metathesis: This reaction involves the scrambling of substituents on internal alkynes, catalyzed by high-oxidation-state metal alkylidyne complexes of molybdenum or tungsten. wikipedia.orgorganicreactions.org Homometathesis of the title compound would lead to a mixture of the starting material and two new symmetrical alkynes. Cross-metathesis with another internal alkyne would generate new, unsymmetrical alkyne products. This method is generally limited to internal alkynes, as terminal alkynes tend to polymerize under typical metathesis conditions. organic-chemistry.org

Alkyne-Ene Transformations: More broadly, enyne metathesis constitutes a powerful alkyne-ene transformation. As discussed in section 3.2.3, ring-closing enyne metathesis (RCEYM) of the title compound would be a powerful method to construct a new ring containing a 1,3-diene moiety. nih.gov The mechanism can proceed via an "ene-then-yne" or "yne-then-ene" pathway, where the catalyst engages with the alkene or alkyne first, respectively, a choice that can sometimes be directed by the catalyst or substrate structure. organic-chemistry.org

Cascade and Domino Reactions Incorporating Both Unsaturated Functions

The proximate arrangement of the alkene and alkyne functionalities in 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- makes it an ideal substrate for cascade or domino reactions, where a single set of reagents initiates a sequence of transformations involving both unsaturated groups. These reactions are highly efficient, rapidly building molecular complexity from simple starting materials. nih.gov

A common example is a domino metathesis-cycloaddition sequence. An initial ring-closing enyne metathesis (RCEYM) can form a cyclic 1,3-diene, which can then immediately undergo an intramolecular or intermolecular Diels-Alder reaction if a suitable dienophile is present or formed in situ. nih.gov This can lead to the rapid construction of complex polycyclic systems. Other potential cascades could involve metal-catalyzed cycloisomerization followed by a cross-coupling reaction, or a sequence of additions and cyclizations across both the double and triple bonds. nih.gov

Transformations of the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) group in the title compound functions as a protecting group for the alcohol from which it was derived. wikipedia.org The primary and most synthetically useful transformation of the THP ring system in this context is its cleavage to reveal the parent alcohol.

The THP ether is classified as an acetal (B89532) and is therefore stable under basic, organometallic, and reductive conditions but is readily cleaved under acidic conditions. organic-chemistry.orgthieme-connect.de

Stereochemical Considerations in 2h Pyran, 2 5 Hexen 3 Ynyloxy Tetrahydro Chemistry

Diastereoselectivity in the Formation of 2-Substituted Tetrahydropyranyl Ethers

The formation of a 2-substituted tetrahydropyranyl ether from an alcohol, such as 5-hexen-3-yn-1-ol, and dihydropyran introduces a new stereocenter at the anomeric carbon (C-2) of the tetrahydropyran (B127337) ring. This results in the potential formation of two diastereomers. The ratio of these diastereomers is influenced by the reaction conditions and the nature of the alcohol. While numerous methods exist for the tetrahydropyranylation of alcohols, specific studies detailing the diastereoselectivity with an alcohol containing a 5-hexen-3-ynyl moiety are not documented in the available literature. acs.orgbeilstein-journals.orgresearchgate.netweebly.com The steric and electronic properties of the enyne functionality would be expected to play a role in biasing the formation of one diastereomer over the other, but without experimental data, any discussion remains speculative.

Stereocontrol in Intramolecular Cyclization Reactions to Form Tetrahydropyran Rings

Intramolecular cyclization reactions are a powerful tool for the synthesis of substituted tetrahydropyrans with defined stereochemistry. nih.govwhiterose.ac.ukresearchgate.net For a substrate like an acyclic precursor to 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro-, this would likely involve the cyclization of a hydroxy-alkene or a related species. The stereochemistry of the newly formed ring is controlled by the geometry of the starting material and the reaction conditions, often proceeding through a chair-like transition state. beilstein-journals.orgbeilstein-journals.orgnih.gov However, no specific examples of intramolecular cyclizations leading to a tetrahydropyran ring with a 5-hexen-3-ynyloxy side chain could be found in the surveyed literature.

Influence of Remote Stereocenters on Local Reactivity and Selectivity

A stereocenter within the 5-hexen-3-ynyloxy side chain could potentially influence the reactivity and selectivity of reactions occurring at the tetrahydropyran ring, and vice versa. This "through-space" or "through-bond" communication of stereochemical information is a known phenomenon in organic chemistry. For instance, the chirality in the side chain could direct the approach of a reagent to one face of the tetrahydropyran ring. However, without specific studies on this compound or closely related analogues with a similar unsaturated and functionalized side chain, any discussion on the influence of remote stereocenters remains general.

Methodologies for Enantioselective Synthesis of Chiral Tetrahydropyran Derivatives

A variety of methods have been developed for the enantioselective synthesis of chiral tetrahydropyran derivatives. whiterose.ac.ukrsc.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. whiterose.ac.uk Strategies include asymmetric hydrogenation, aldol (B89426) reactions, and Prins cyclizations. nih.govrsc.org While these general methodologies are powerful, their specific application to the synthesis of enantiomerically pure 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- has not been described in the available scientific literature.

Theoretical and Computational Investigations

Quantum Chemical Studies of Reaction Mechanisms and Transition States in THP Ether Formation and Reactivity

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species such as transition states. github.io For the formation of THP ethers, these studies have provided critical insights into the catalytic role of acids and the factors governing reaction rates and selectivity.

The acid-catalyzed formation of a THP ether proceeds via protonation of the dihydropyran alkene, generating a resonance-stabilized oxocarbenium ion. total-synthesis.comyoutube.com The alcohol then acts as a nucleophile, attacking this electrophilic intermediate. youtube.com Computational studies, often employing methods like transition-state theory, have been used to locate the transition states for this nucleophilic attack. github.io These calculations help to understand how different acids and reaction conditions can influence the energy barrier of the reaction. whiterose.ac.ukrsc.org

For instance, in related intramolecular cyclizations to form tetrahydropyran (B127337) rings, computational studies have explored different mechanistic pathways. whiterose.ac.uk Calculations can compare the activation enthalpies of various proposed transition states, such as those involving a proton shuttle by the acid catalyst versus a simple protonation mechanism. whiterose.ac.uk These studies reveal that the transition state geometry, whether it resembles a chair or a boat conformation of the forming ring, is crucial in determining the stereochemical outcome of the reaction. whiterose.ac.ukrsc.org

Table 1: Illustrative Calculated Activation Enthalpies for Competing Reaction Mechanisms in a Model THP Ring Formation Note: This table is illustrative, based on principles from computational studies on THP ring-forming reactions, and does not represent data for the specific title compound.

| Proposed Mechanism | Key Feature | Relative Activation Enthalpy (kcal/mol) | Implication |

|---|---|---|---|

| Simple Protonation | Protonated cyclized intermediate | 25.4 | High energy barrier, unlikely pathway |

| 1,3-Proton Shuttle (Chair TS) | TFA-mediated H-bond network | 12.1 | Favored pathway under specific acid catalysis |

| 1,3-Proton Shuttle (Boat TS) | TFA-mediated H-bond network | 14.5 | Higher energy than chair, less favored |

| Base-Mediated (Boat TS) | Crucial H-bond to cyclizing alkoxide | 10.8 | Lowest energy pathway under basic conditions |

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are routinely used to optimize the geometry of ground states and transition states, as well as to compute a wide range of molecular properties. rsc.orgmdpi.com

For a molecule like 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro-, DFT would be employed to predict its most stable three-dimensional structure. This includes determining bond lengths, bond angles, and the dihedral angles that define the conformation of the flexible hexenyloxy side chain. Furthermore, DFT can be used to analyze electronic properties that govern reactivity. mdpi.com For example, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can identify nucleophilic and electrophilic sites. In pyran-2-one derivatives, such calculations have identified the carbon atoms at positions 2, 4, and 6 as primary electrophilic sites. researchgate.net Bond Dissociation Energies (BDEs) can also be calculated to predict the stability of the molecule towards autoxidation or other radical-mediated decomposition pathways. mdpi.com

Table 2: Representative Properties from DFT Calculations on a Model THP Ether Note: This table is a conceptual representation of data that can be obtained via DFT calculations and is not specific to the title compound.

| Calculated Property | Method/Basis Set | Value | Significance |

|---|---|---|---|

| Optimized C-O-C Bond Angle (Ether Linkage) | B3LYP/6-31G(d) | 114.5° | Defines the geometry of the ether linkage. |

| Molecular Electrostatic Potential (Min) | B3LYP/6-31G(d) | -45.2 kcal/mol | Located on the ether oxygen, indicating a nucleophilic site. |

| HOMO-LUMO Gap | PBE0/6-311+G(d,p) | 6.8 eV | Relates to electronic stability and reactivity. |

| Calculated Dipole Moment | B3LYP/6-31G(d) | 1.9 D | Influences solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For a molecule with significant conformational flexibility, such as 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro-, MD simulations are crucial for understanding its conformational landscape—the collection of all accessible shapes the molecule can adopt. biorxiv.org

MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule folds, twists, and interacts with its environment. nih.gov A key application is to study the influence of the solvent on molecular conformation and dynamics. nih.govnih.gov The solvent can significantly alter the relative energies of different conformers, for instance, by stabilizing more polar conformations in a polar solvent. rsc.orgmdpi.com By analyzing the simulation trajectory, one can generate free energy landscapes that map the stability of different conformations and the energy barriers between them, providing a comprehensive picture of the molecule's structural preferences in solution. nih.gov

Table 3: Insights from a Hypothetical Molecular Dynamics Simulation Note: This table illustrates the type of data generated from MD simulations.

| Simulation Parameter | Solvent Model | Observation | Interpretation |

|---|---|---|---|

| Radius of Gyration (Rg) | Explicit Water (TIP3P) | Fluctuates around a low average value | Molecule adopts a relatively compact, folded conformation in water. |

| Dihedral Angle Distribution (Side Chain) | Dodecane | Broad distribution with multiple peaks | Side chain is highly flexible and explores many conformations in a nonpolar solvent. |

| Radial Distribution Function (g(r)) | Explicit Water (TIP3P) | Sharp peak for water oxygen around ether oxygen | Strong hydrogen bonding between water and the THP ether group. |

| Conformational Clustering | Methanol | Three major conformational clusters identified | The molecule predominantly exists in a few low-energy conformational states. |

Computational Prediction of Stereochemical Outcomes and Selectivity

One of the most powerful applications of computational chemistry is the prediction of stereoselectivity in chemical reactions. rsc.org The formation of a THP ether from an alcohol and dihydropyran creates a new stereocenter at the anomeric carbon (C2) of the pyran ring. organic-chemistry.org If the alcohol itself is chiral, a mixture of diastereomers can be formed. Predicting the ratio of these diastereomers is a significant challenge that can be addressed computationally.

The stereochemical outcome of a reaction is determined by the relative free energies of the diastereomeric transition states leading to the different products. whiterose.ac.ukrsc.org Under kinetic control, the product distribution is governed by the difference in these activation energies (the Curtin-Hammett principle). Computational models, typically using DFT, can calculate the energies of all possible transition states. rsc.org By comparing these energies, a prediction of the major and minor products, and thus the diastereomeric ratio (d.r.), can be made. whiterose.ac.uk Such studies have successfully explained why certain reaction conditions (e.g., acid vs. base catalysis) can lead to opposite stereochemical outcomes by favoring different transition state geometries (e.g., chair vs. boat). whiterose.ac.ukrsc.org

Table 4: Example of Computational Prediction of Diastereoselectivity Note: This is a hypothetical example based on computational principles to illustrate the methodology.

| Transition State | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product | Predicted Diastereomeric Ratio |

|---|---|---|---|

| TS-A (leading to 2,6-cis) | 0.0 | 2,6-cis favored | >13:1 |

| TS-B (leading to 2,6-trans) | +1.5 |

In Silico Design of Novel Catalysts and Reagents for THP Chemistry

Beyond analysis and prediction, computational methods are increasingly used for the in silico design of new catalysts and reagents. mdpi.com The goal is to identify improved catalysts for reactions like tetrahydropyranylation before undertaking extensive experimental work. The formation of THP ethers is often catalyzed by acids, but the ideal catalyst should be efficient, selective, mild (to avoid cleaving acid-sensitive groups), and reusable. organic-chemistry.orgorganic-chemistry.org

Computational screening can evaluate a library of potential catalyst candidates. rsc.org For example, various Lewis acids or solid-supported acid catalysts (like silica-supported perchloric acid or heteropolyacids) can be modeled. organic-chemistry.orgresearchgate.net DFT calculations can predict the interaction energy between the catalyst and dihydropyran, which correlates with catalytic activity. By building quantitative structure-activity relationship (QSAR) models or using machine learning, researchers can identify key molecular descriptors (e.g., electronic properties, steric parameters) that lead to high catalytic performance. mdpi.com This approach accelerates the discovery of catalysts that are more effective and environmentally benign for THP ether synthesis and other related transformations. researchgate.net

Synthetic Applications of 2h Pyran, 2 5 Hexen 3 Ynyloxy Tetrahydro As a Building Block

Role as a Key Intermediate in Total Synthesis of Natural Products

The 2H-pyran ring is a structural motif found in numerous natural products. mdpi.comnih.gov Consequently, molecules containing this core are strategic key intermediates in the total synthesis of these complex structures. mdpi.comnih.gov While the broader class of 2H-pyran derivatives is crucial in this field, specific examples detailing the use of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- as a key intermediate in the total synthesis of a named natural product are not extensively documented in a review of recent literature. The synthesis of natural products often involves the construction of the pyran ring itself through various methods, such as the oxa-6π-electrocyclization of dienones. mdpi.comnih.gov

Utility in the Construction of Complex Organic Molecules

The construction of complex organic molecules often relies on the use of versatile building blocks that can undergo a variety of chemical reactions. mdpi.com Pyran derivatives, in general, are significant skeletons in oxygen-containing heterocyclic molecules and are constituents of diverse analogues with a broad spectrum of applications. nih.gov The synthesis of complex multifunctional molecules frequently necessitates the use of protecting groups to mask reactive functionalities, such as hydroxyl groups, while other parts of the molecule are being modified. The tetrahydropyranyl ether within 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- serves this purpose. rsc.org The enyne moiety provides a site for further elaboration, potentially through cycloaddition reactions, cross-coupling reactions, or other transformations involving the alkyne and alkene.

Strategies for Hydroxyl Group Protection in Multistep Synthetic Sequences

The protection of hydroxyl groups is a critical step in multistep organic synthesis to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether, as present in 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro-, is a widely used protecting group for alcohols due to its ease of introduction, stability under a variety of non-acidic conditions, and straightforward removal. total-synthesis.comnih.gov

Protection of Alcohols as THP Ethers:

The formation of a THP ether typically involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). total-synthesis.comyoutube.com The mechanism proceeds via protonation of DHP to form a stabilized carbocation, which is then attacked by the hydroxyl group of the alcohol. total-synthesis.com A variety of acidic catalysts can be employed for this transformation.

Stability of THP Ethers:

THP ethers are known for their stability across a wide range of reaction conditions, making them suitable for complex synthetic sequences. rsc.org They are generally stable to:

Strongly basic conditions organic-chemistry.org

Organometallic reagents (e.g., Grignard reagents, organolithiums) total-synthesis.com

Nucleophilic attack total-synthesis.com

Hydride reducing agents organic-chemistry.org

Oxidizing and reducing agents rsc.org

Acylating and alkylating reagents organic-chemistry.org

Deprotection of THP Ethers:

The removal of the THP group is typically achieved under acidic conditions through hydrolysis or alcoholysis. total-synthesis.comorganic-chemistry.org The mechanism is the reverse of the protection step, involving protonation of the ether oxygen followed by cleavage to regenerate the alcohol and a hemiacetal that exists in equilibrium with 5-hydroxypentanal. total-synthesis.comthermofisher.com Common reagents and conditions for deprotection are summarized in the table below.

Table 1: Selected Reagents for the Deprotection of THP Ethers

| Reagent(s) | Conditions | Reference(s) |

|---|---|---|

| Acetic acid:THF:H₂O | Mildly acidic, often at elevated temperatures | total-synthesis.comnih.gov |

| Pyridinium p-toluenesulfonate (PPTS) | Mildly acidic, often in an alcohol solvent like ethanol (B145695) | total-synthesis.comnih.gov |

| Iron(III) tosylate | Catalytic, in methanol | scispace.com |

| Bismuth triflate | Catalytic, solvent-free conditions | rsc.orgorganic-chemistry.org |

| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Neutral conditions | rsc.org |

| N-Bromosuccinimide (NBS) with β-cyclodextrin | Oxidative deprotection in water | organic-chemistry.org |

One drawback of using the THP group is the introduction of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.org

Development of Novel Organic Reactions Leveraging the Protected Unsaturated Moiety

The unsaturated enyne moiety in 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- is a platform for various chemical transformations. While specific novel reactions developed using this exact substrate are not detailed in the surveyed literature, the reactivity of enynes is well-established. Such functionalities can participate in a range of reactions, including:

Pauson-Khand reaction: A formal [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.

Enyne metathesis: A metal-catalyzed reaction that reorganizes the bonds between an alkene and an alkyne.

Cycloaddition reactions: The conjugated system can act as a component in various cycloadditions.

Metal-catalyzed cyclizations: Transition metals can catalyze a variety of cycloisomerization reactions of enynes to form carbocyclic and heterocyclic systems. nih.gov For instance, nickel(0) can catalyze the cyclization of diynes with aldehydes to produce bicyclic 2H-pyrans. nih.gov

The development of new synthetic methods often focuses on achieving high levels of regio- and stereoselectivity, and the specific substitution pattern of the enyne in 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- would influence the outcome of such reactions.

Precursor in the Synthesis of Advanced Materials (e.g., liquid crystal compounds)

While there is extensive research on the use of various organic molecules as precursors for advanced materials, the specific application of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- in the synthesis of materials like liquid crystals is not prominently featured in the available scientific literature. The synthesis of liquid crystals typically requires molecules with specific structural features, such as a rigid core and flexible terminal chains, that promote the formation of mesophases. The structure of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- possesses both a cyclic component and a flexible, unsaturated side chain, which are general characteristics found in some liquid crystal precursors. However, without specific studies, its role in this field remains speculative.

Future Research Directions and Methodological Innovations

Development of Green Chemistry Approaches for THP Ether Synthesis and Deprotection

The synthesis and deprotection of tetrahydropyranyl (THP) ethers are fundamental transformations in organic synthesis. organic-chemistry.orgnumberanalytics.com The protection of alcohols as THP ethers is a widely used method due to their stability under a variety of non-acidic conditions. organic-chemistry.orgrsc.org However, traditional methods often rely on volatile organic solvents (VOCs) and strong acid catalysts. unito.it The drive towards more sustainable chemical processes is pushing research into greener alternatives for the synthesis and cleavage of THP ethers. researchgate.net

Future research will likely focus on optimizing heterogeneous catalytic systems. Solid acid catalysts, such as zeolites, clays, sulfated metal oxides, and heteropolyacids, offer significant advantages as they can be easily separated from the reaction mixture and recycled, minimizing waste. nih.goviitm.ac.inoru.edumdpi.com For instance, ammonium (B1175870) bisulfate (NH₄HSO₄) supported on silica (B1680970) (SiO₂) has been demonstrated as a recyclable and efficient catalyst for the tetrahydropyranylation of various alcohols. nih.gov This approach avoids the use of corrosive liquid acids and simplifies product purification. nih.gov

The choice of solvent is another critical aspect of green chemistry. Research is moving towards the use of environmentally benign solvents. Ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, are promising alternatives to traditional solvents like dichloromethane (B109758) or tetrahydrofuran. nih.govsigmaaldrich.com CPME, in particular, is noted for its stability, low peroxide formation, and better reaction yields and selectivity in some cases. nih.govsigmaaldrich.com Solvent-free reaction conditions, where the reagents are ground together with a solid catalyst, represent another highly sustainable strategy. organic-chemistry.orgresearchgate.net

Furthermore, natural deep eutectic solvents (NADESs) are emerging as novel, bio-inspired reaction media. unito.itresearchgate.net Acidic NADESs, such as those based on choline (B1196258) chloride and a carboxylic acid like malonic acid, can act as both the solvent and the catalyst for tetrahydropyranylation, offering a mild and efficient protocol. unito.it

For the deprotection step, which involves the cleavage of the THP ether to regenerate the alcohol, green methods focus on using catalytic amounts of mild reagents. pku.edu.cntandfonline.com Catalysts like copper(II) chloride dihydrate, silica sulfuric acid, and bismuth triflate have proven effective for this transformation under gentle conditions, often in greener solvents like ethanol (B145695) or even in the absence of a solvent. organic-chemistry.orgpku.edu.cn

| Approach | Catalyst/Solvent System | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis (Synthesis) | NH₄HSO₄@SiO₂ | Recyclable, inexpensive, mild conditions. | nih.gov |

| Green Solvents (Synthesis) | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewables (2-MeTHF), low peroxide formation (CPME), reduced toxicity. | nih.govsigmaaldrich.com |

| Novel Media (Synthesis) | Acidic Natural Deep Eutectic Solvents (NADESs) | Acts as both catalyst and solvent, biodegradable, low cost. | unito.itresearchgate.net |

| Catalytic Deprotection | CuCl₂·2H₂O, Silica Sulfuric Acid, Bismuth Triflate | Mild conditions, catalytic amounts, high efficiency, tolerance of sensitive groups. | organic-chemistry.orgpku.edu.cn |

Exploration of Novel Reactivity Patterns for the Enyne Moiety within the Protected Framework

The 1,n-enyne system is a versatile functional group capable of undergoing a wide array of transformations to construct complex molecular architectures. The THP ether in 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- is stable under many reaction conditions, allowing for the selective manipulation of the enyne moiety. rsc.org

Future research can delve into various catalytic cyclization reactions. Gold-catalyzed cycloisomerizations of enynes are particularly powerful for forming carbo- and heterocyclic structures. acs.orgnih.gov Depending on the substitution pattern and reaction conditions, different cyclization pathways, such as endo- or exo-dig cyclizations, can be accessed. acs.org Similarly, nickel-catalyzed arylative cyclizations could introduce an aryl group while forming a five-membered ring, a valuable transformation in medicinal chemistry. rsc.org

Enyne metathesis, typically catalyzed by ruthenium carbene complexes, offers another route to rearrange the carbon skeleton, producing conjugated 1,3-dienes. organic-chemistry.org This reaction is known for its high functional group tolerance, making the protected alcohol compatible with this transformation. The resulting diene could then be used in subsequent reactions like Diels-Alder cycloadditions.

Furthermore, radical cascade cyclizations of enynes, initiated by photochemical or electrochemical methods, have emerged as a powerful strategy for building complex polycyclic systems under exceptionally mild conditions. rsc.org The THP-protected framework would likely be stable to these single-electron transfer (SET) processes, enabling the synthesis of intricate scaffolds from a relatively simple starting material.

| Reaction Type | Typical Catalyst | Potential Product Type | Reference |

|---|---|---|---|

| Cycloisomerization | Gold (Au) salts (e.g., NaAuCl₄) | Bicyclic compounds, substituted heterocycles. | acs.orgnih.gov |

| Arylative Cyclization | Nickel (Ni) complexes | Five-membered rings with incorporated aryl groups. | rsc.org |

| Enyne Metathesis | Ruthenium (Ru) carbenes | Conjugated 1,3-dienes. | organic-chemistry.org |

| Radical Cascade Cyclization | Photochemical/Electrochemical initiation | Complex carbo- and heterocycles. | rsc.org |

Advancements in Asymmetric Catalysis for Stereoselective Transformations

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the creation of single-enantiomer products, which is crucial for pharmaceuticals and agrochemicals. wikipedia.org The structure of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- presents opportunities for stereoselective transformations, particularly at the carbon-carbon double bond.

Asymmetric hydrogenation is a well-established method for reducing a double bond to create one or two chiral centers with high enantioselectivity. youtube.comyoutube.com Using chiral catalysts, such as rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DIOP), it would be possible to hydrogenate the hexene double bond to produce a specific stereoisomer of the corresponding saturated ether. wikipedia.orgyoutube.comacs.org The choice of catalyst and ligand is critical for achieving high enantiomeric excess. youtube.com

The development of directed hydrogenation, where a functional group within the substrate coordinates to the metal catalyst and directs the hydrogen delivery to one face of the double bond, could also be explored. youtube.com While the THP ether itself is not strongly coordinating, modification of the substrate or the use of catalysts that can interact with the ether oxygen or the alkyne could lead to novel stereochemical outcomes. Research in this area would involve screening a variety of chiral ligands and metal precursors to find the optimal system for high stereocontrol. youtube.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. uc.pt This technology is increasingly being adopted for multi-step syntheses, allowing for the telescoping of reaction sequences without the need to isolate and purify intermediates. uc.ptnih.gov

The synthesis of 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- and its subsequent transformations are well-suited for integration into a flow chemistry platform. The initial THP ether formation could be performed by flowing the alcohol and 3,4-dihydro-2H-pyran through a packed-bed reactor containing a solid acid catalyst. uc.pt The output stream could then be directly introduced into a second reactor module for a subsequent reaction, such as an enyne metathesis or a cyclization reaction. nih.gov

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analytics, could further accelerate research. nih.gov Such a system could rapidly screen different catalysts, solvents, and reaction conditions for the various transformations of the title compound, significantly speeding up the discovery of new reactions and the optimization of existing ones. This approach has been successfully used for the automated synthesis of complex molecules like peptides and could be adapted for this chemical system. nih.gov

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of these molecules into ordered structures. nih.gov The compound 2H-Pyran, 2-(5-hexen-3-ynyloxy)tetrahydro- possesses an amphiphilic character, with the polar, hydrophilic THP ether group acting as a "head" and the nonpolar, hydrophobic enyne chain serving as a "tail."

This amphiphilic nature suggests that the molecule could self-assemble in aqueous media to form nanostructures such as micelles, vesicles, or nanofibers. acs.orgnih.govresearchgate.net The specific morphology of the aggregates would depend on factors like concentration, temperature, and the molecular geometry of the amphiphile. acs.org Future research could investigate the critical aggregation concentration and characterize the resulting nanostructures using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).

These self-assembled structures could serve as nanoreactors or templates for further chemistry. For example, the enyne moieties could be aligned within the hydrophobic core of a micelle or on the surface of a self-assembled monolayer. nih.gov This pre-organization could facilitate specific reactions, such as polymerization or in-plane enyne metathesis, to create novel materials or functionalized surfaces. nih.gov The ability to trigger assembly or disassembly with an external stimulus, such as light or a change in pH after deprotection of the THP ether, could lead to the development of responsive or "smart" materials. nih.gov

Q & A

Q. What synthetic methodologies are effective for preparing 2-(alkynyloxy)tetrahydro-2H-pyran derivatives?

Q. How are structural configurations validated for these compounds?

Methodological Answer: Multi-spectral analysis is critical:

- ¹H/¹³C NMR : Coupling constants (e.g., J = 9–12 Hz for axial-equatorial proton interactions) and chemical shifts (δ 1.2–5.5 ppm for pyran ring protons) confirm ring conformation and substituent placement .

- Mass spectrometry : High-resolution MS (EI/CI) identifies molecular ion peaks (e.g., m/z 362.44 for C₁₉H₂₂O₅S derivatives) and fragmentation patterns .

Advanced Research Questions

Q. What factors govern diastereoselectivity in substituted tetrahydropyrans?

Methodological Answer: Diastereoselectivity depends on:

- Catalyst design : Copper(II)–bisphosphine systems favor endo-transition states, producing (2R*,3S*,4S*) isomers with >90% diastereomeric excess .

- Steric effects : Bulky substituents (e.g., benzyloxy groups) enforce equatorial positioning of alkynyloxy chains, reducing stereochemical ambiguity .

Contradiction Note: While L3 ligands enhance selectivity, conflicting results arise with less rigid catalysts, emphasizing the need for precise ligand optimization .

Q. How do analytical challenges impact characterization of complex derivatives?

Methodological Answer: Key challenges include:

- Signal overlap in NMR : Axial/equatorial proton environments in the pyran ring create complex splitting patterns. 2D NMR (e.g., COSY, HSQC) resolves ambiguities .

- Differentiation of regioisomers : GC-MS retention indices (e.g., 154–178 for C₉–C₁₁ derivatives) paired with computational modeling (e.g., DFT) validate structural assignments .

Q. Are there contradictions in reported bioactivity data for alkynyloxy-tetrahydropyrans?

Methodological Answer: Bioactivity varies with substituents:

- Antimicrobial activity : Derivatives like 2-(3-butynyloxy)tetrahydro-2H-pyran show efficacy against Pseudomonas aeruginosa (MIC = 92.5%) but inactivity in non-polar analogs .

- Toxicity concerns : Some compounds (e.g., 2-propenoic acid esters) exhibit environmental hazards, necessitating structure-activity relationship (SAR) studies to isolate beneficial properties .

Q. How can computational tools enhance synthetic planning for these compounds?

Methodological Answer: AI-driven platforms (e.g., Template_relevance Reaxys) predict feasible routes by cross-referencing reaction databases. For example:

- Retrosynthesis algorithms prioritize nucleophilic substitution or cyclization pathways based on substituent compatibility .

- DFT calculations model transition states to rationalize stereochemical outcomes observed in Cu-catalyzed reactions .

Methodological Recommendations

- Stereochemical analysis : Combine X-ray crystallography with NOESY NMR to resolve ambiguous configurations .

- Reaction optimization : Screen Lewis acids (e.g., TiCl₄ vs. BF₃•OEt₂) to improve yields in nucleophilic substitutions .

- Toxicity screening : Use in silico tools (e.g., EPA DSSTox) to flag hazardous byproducts early in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.